molecular formula C5H10ClNO3 B7888386 4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B7888386
M. Wt: 167.59 g/mol
InChI Key: YEJFFQAGTXBSTI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Large-Scale Hydrolysis and Hydrogenation

A 100 mmol-scale hydrolysis of (S)-N-Boc-4-methoxycarbonylpyrrole using LiOH (1.5 eq) in THF/water (1:1) at 25°C achieved quantitative conversion to (S)-N-Boc-4-carboxypyrrole. Subsequent hydrogenation with 10% Pd/C in methanol under ambient conditions afforded (2S,4S)-N-Boc-4-carboxypyrrolidine in 100% yield and 99% ee.

Decarboxylation for Pyrrolidin-3-ol Synthesis

Heating (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (50 g) with 2-cyclohexen-1-one (2 eq) in cyclohexanol at 145°C for 15 hours yielded (3R)-pyrrolidin-3-ol (86% yield), which was subsequently condensed with 2-bromoethylbenzofuran to form darifenacin precursors .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions with alcohols or amines under acidic or coupling conditions:

Reaction Type Reagents/Conditions Products Yield Sources
Methyl ester formationMethanol, HCl (catalytic)Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride85–92%
Benzyl ester formationBenzyl alcohol, DCC/DMAPBenzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride76%
Amide formationBenzylamine, HATU/DIEA(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide hydrochloride68%
  • Mechanistic Insight : Esterification is typically acid-catalyzed, proceeding via protonation of the carbonyl oxygen to enhance electrophilicity. Amidation often requires coupling agents like HATU to activate the carboxylic acid.

Oxidation Reactions

The hydroxyl group at the 4-position is susceptible to oxidation, yielding ketones or carboxylic acids:

Reaction Type Reagents/Conditions Products Yield Sources
Ketone formationKMnO₄, H₂SO₄, 0–5°C(2S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride58%
Aldehyde formationSwern oxidation (oxalyl chloride, DMSO)(2S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride (over-oxidized to ketone)42%
  • Stereochemical Impact : Oxidation preserves the (2S) configuration but eliminates the 4R stereocenter, resulting in a planar ketone.

Protection/Deprotection Strategies

Functional group protection is critical for selective reactions:

Protection Type Reagents Conditions Deprotection Method Sources
Hydroxyl protectionBoc₂O, DMAPTHF, 25°C, 12 hTFA/CH₂Cl₂ (0°C, 1 h)
Carboxylic acid protectionBenzyl bromide, K₂CO₃DMF, 60°C, 6 hH₂/Pd-C (1 atm, 25°C)
  • Case Study : Boc protection of the hydroxyl group enables stereochemical inversion via Mitsunobu reactions, as demonstrated in the synthesis of fluorinated proline derivatives .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Products Yield Sources
MesylationMesyl chloride, Et₃N(2S,4R)-4-Mesyloxypyrrolidine-2-carboxylic acid hydrochloride91%
BenzylationBenzyl bromide, NaH(2S,4R)-4-Benzyloxypyrrolidine-2-carboxylic acid hydrochloride83%
  • Applications : Mesylation facilitates subsequent displacement reactions (e.g., radiofluorination) for PET tracer development .

Cyclization and Lactone Formation

Intramolecular reactions exploit proximity effects:

Reaction Type Reagents/Conditions Products Yield Sources
LactonizationMitsunobu conditions (DEAD, PPh₃)(3S,5R)-5-Hydroxypyrrolidin-2-one78%
  • Mechanism : The Mitsunobu reaction converts the hydroxyl group into a leaving group, enabling intramolecular attack by the carboxylate .

Enzymatic Modifications

The compound serves as a substrate for hydroxylases and transferases:

Enzyme Reaction Products Sources
Prolyl hydroxylaseAdditional hydroxylation(2S,3R,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid hydrochloride
  • Biological Relevance : Hydroxylation patterns influence collagen stability and hypoxia signaling.

Stability Under Physiological Conditions

Hydrolysis studies in buffer solutions reveal:

pH Temperature Half-Life Degradation Products Sources
7.437°C48 h(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Parameter Optimal Value Impact on Yield Sources
Temperature0–5°C (oxidation)Minimizes over-oxidation
Catalyst Loading10 mol% HATU (amidation)Maximizes coupling efficiency

Scientific Research Applications

Organic Synthesis

4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is utilized as a chiral building block in the synthesis of various organic compounds. Its stereochemistry allows for the creation of stereochemically complex molecules, which are essential in drug development and other chemical applications.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents, including those targeting viral infections and cancers. Its ability to act as an inhibitor of metalloproteases has implications for treating conditions such as cardiovascular diseases and neurological disorders.

Inhibition of Metalloproteases

Research indicates that this compound inhibits zinc-dependent metalloproteases, which are crucial in tissue remodeling and inflammation. This inhibition can lead to therapeutic applications in:

  • Cardiovascular Diseases : Modulating metalloprotease activity may help manage conditions like hypertension.
  • Neurological Disorders : The compound shows potential in treating cerebral ischemia and migraines due to its cerebroprotective properties.

Collagen Synthesis

The compound influences collagen synthesis by stabilizing collagen triple helices. It enhances collagen production in fibroblasts, making it a candidate for therapies aimed at wound healing and tissue repair .

Antioxidant Activity

Recent studies suggest that 4-hydroxypyrrolidine-2-carboxylic acid exhibits antioxidant properties, reducing oxidative stress and preventing cellular damage associated with various diseases.

Industrial Applications

In addition to its laboratory applications, this compound is employed in the production of fine chemicals and as a catalyst in various industrial processes, enhancing efficiency and yield in chemical manufacturing.

Case Study 1: Cardiovascular Applications

A study demonstrated that the inhibition of metalloproteases by 4-hydroxypyrrolidine-2-carboxylic acid could reduce cardiac remodeling post-myocardial infarction. The findings suggested improved cardiac function and reduced fibrosis in animal models.

Case Study 2: Wound Healing

Research on fibroblast cultures showed that treatment with this compound significantly increased collagen production compared to controls. This suggests its potential use in developing therapies for chronic wounds or skin injuries.

Case Study 3: Antioxidant Effects

In vitro studies indicated that the compound effectively scavenged free radicals in cellular models, leading to decreased markers of oxidative stress. This positions it as a candidate for preventing age-related diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

Compound Name CAS No. Configuration Molecular Weight (g/mol) Key Applications/Properties References
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid HCl 77449-94-6 cis-D 167.59 ADC/PROTAC linker; chiral resolution
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid HCl N/A trans-D 167.59 Research-grade chiral building block
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid HCl 51-35-4 trans-L (L-Hyp) 131.13 (free base) Natural collagen component; sold as "L-hydroxyproline"

Key Differences :

  • Stereochemistry : The cis-D isomer (target compound) exhibits distinct hydrogen-bonding capabilities compared to trans isomers, impacting its utility in chiral separations .
  • Biological Relevance: The trans-L isomer (L-hydroxyproline) is a natural amino acid derivative, whereas the cis-D isomer is synthetically tailored for ADC/PROTAC applications .

Functional Group Derivatives

Ester Derivatives
Compound Name CAS No. Molecular Weight (g/mol) Key Features References
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl 40216-83-9 181.62 Methyl ester; used in peptide synthesis
Ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl 33996-30-4 195.65 Ethyl ester; improved lipophilicity
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl 62147-27-7 257.71 Benzyl ester; protects carboxyl group

Comparison :

  • Ester Groups : Methyl and ethyl esters enhance solubility in organic phases, facilitating peptide coupling reactions. Benzyl esters offer orthogonal protection strategies .
  • Molecular Weight : Increasing ester chain length correlates with higher molecular weight and altered pharmacokinetics.
Amide Derivatives
Compound Name CAS No. Molecular Weight (g/mol) Key Features References
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl N/A 220.05 Amide derivative; potential protease inhibitor

Comparison :

  • Reactivity : The amide group reduces electrophilicity compared to the carboxylic acid, altering biological activity and metabolic stability .

Substituted Pyrrolidine Derivatives

Compound Name CAS No. Substituent Molecular Weight (g/mol) Key Features References
4-(Dimethylamino)pyrrolidine-2-carboxylic acid diHCl N/A -N(CH₃)₂ ~240 (estimated) Catalyzes H-D exchange reactions
4-(Trimethylammonium)pyrrolidine-2-carboxylic acid HCl N/A -N⁺(CH₃)₃ ~260 (estimated) Quaternary ammonium; ionic interactions
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid HCl 90657-53-7 -C₆H₅ 227.69 Aromatic substitution; potential kinase inhibitor

Comparison :

  • Substituent Effects: Amino Groups (e.g., -N(CH₃)₂): Enhance basicity and catalytic activity in hydrogen-deuterium exchange reactions . Aromatic Groups (e.g., -C₆H₅): Introduce π-π stacking interactions, relevant in protein-ligand binding .

Biological Activity

4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as hydroxyproline (Hyp), is a non-proteinogenic amino acid that plays a significant role in collagen synthesis and stability. This article explores its biological activity, mechanisms of action, and implications in various biological contexts, supported by data tables and relevant research findings.

  • Molecular Formula: C4H7NO3
  • Molar Mass: 131.11 g/mol
  • CAS Number: 51-35-4
  • Structure: The compound has a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylic acid at the 2-position.

1. Role in Collagen Synthesis

Hydroxyproline is crucial for stabilizing the triple helix structure of collagen. It is formed post-translationally from proline residues in collagen through the action of prolyl hydroxylase enzymes, which require ascorbic acid (vitamin C) as a cofactor. This hydroxylation is essential for collagen's thermal stability and resistance to proteolysis.

2. Immunomodulatory Effects

Recent studies indicate that hydroxyproline can enhance the expression of immune checkpoint proteins such as PD-L1 in various cell types, including myeloid and cancer cells. This effect is particularly relevant in the context of tumor microenvironments where PD-L1 expression contributes to immune evasion.

  • Mechanism: Hydroxyproline inhibits autophagic flux, thereby enhancing PD-L1 expression upon stimulation with interferon-gamma (IFN-γ). This modulation can lead to the establishment of an immunosuppressive environment conducive to tumor growth .

Table 1: Effects of Hydroxyproline on PD-L1 Expression

Cell TypeTreatment ConditionPD-L1 Expression IncreaseReference
THP-1 CellsIFN-γ + Hydroxyproline (40 mM)2.62-fold
Mouse Dendritic CellsIFN-γ + Hydroxyproline (40 mM)1.45-fold
MacrophagesM-CSF + Hydroxyproline (40 mM)1.31-fold

3. Antifibrotic Properties

Hydroxyproline has been implicated in fibrotic diseases due to its role in collagen deposition and remodeling. In studies involving liver fibrosis models, hydroxyproline levels were found to correlate with disease progression, suggesting that targeting its metabolism might offer therapeutic avenues for conditions like non-alcoholic steatohepatitis (NASH).

Case Study: NASH Model

In a rat model of NASH, treatment with compounds that modulate hydroxyproline levels resulted in reduced hepatic lipid accumulation and inflammation, highlighting its potential as an antifibrotic agent .

Pharmacokinetics and Toxicology

Hydroxyproline exhibits high gastrointestinal absorption but does not readily cross the blood-brain barrier (BBB). Its safety profile indicates no significant inhibition of major cytochrome P450 enzymes, suggesting low potential for drug-drug interactions.

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityNo
CYP InhibitionNone

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Synthesis typically involves cyclization of precursor amines with appropriate carboxylic acids under acidic conditions. Optimization may include adjusting reaction temperature, solvent polarity (e.g., using HCl/ethanol mixtures), and catalyst loading. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict transition states and guide experimental parameter selection . For purity control, HPLC or NMR spectroscopy should validate intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the pyrrolidine ring structure, hydroxyl group position, and hydrochloride salt formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~165.62 g/mol for the hydrochloride salt) .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1 ^{-1}) .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodology : Use reverse-phase HPLC with UV detection (e.g., 210–220 nm) and compare retention times against certified reference standards (e.g., USP-grade materials). A purity threshold of ≥95% is typically required for in vitro assays, validated via peak integration .

Advanced Research Questions

Q. How can computational modeling be integrated into the experimental design of novel derivatives of this compound?

  • Methodology :

  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction pathways for derivatives, reducing trial-and-error experimentation .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities of derivatives to target enzymes (e.g., prolyl hydroxylases) .
  • Machine Learning : Train models on existing data to predict physicochemical properties (e.g., solubility, logP) of novel analogs .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Comparative Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolite Profiling : Use LC-MS to rule out degradation products or metabolites influencing activity discrepancies .
  • Structural-Activity Relationship (SAR) Mapping : Systematically vary substituents (e.g., hydroxyl group position) to isolate contributing factors .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Methodology :

  • GHS Compliance : Follow UN GHS Revision 9 guidelines for hazard classification (e.g., skin/eye irritation, acute toxicity) .
  • Engineering Controls : Use fume hoods for powder weighing and solvent dissolution.
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Key Research Challenges

  • Stereochemical Control : The hydroxyl group’s position on the pyrrolidine ring may lead to enantiomeric impurities; chiral chromatography (e.g., Chiralpak AD-H) is critical for resolution .
  • Stability Under Biological Conditions : Monitor pH-dependent degradation in cell culture media (e.g., DMEM at pH 7.4) to ensure compound integrity during assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.